3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
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Overview
Description
3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core substituted with a mercapto group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole derivative, followed by its attachment to a quinazolinone scaffold. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The pyrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenated solvents and bases like potassium carbonate (K₂CO₃) are often utilized.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted pyrazoles, depending on the specific reaction conditions .
Scientific Research Applications
3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
- (3,5-Dimethyl-1H-pyrazol-1-yl)(phenyl)methanone
- (E)-1-aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones
Uniqueness
Compared to similar compounds, 3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is unique due to its combination of a quinazolinone core with a mercapto group and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11-10-12(2)20(18-11)9-5-8-19-15(21)13-6-3-4-7-14(13)17-16(19)22/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFWPRMUJOVIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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